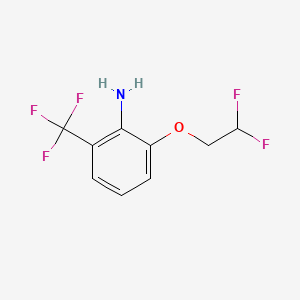

2-(2,2-Difluoro-ethoxy)-6-trifluoromethyl-aniline

CAS No.:

Cat. No.: VC18004542

Molecular Formula: C9H8F5NO

Molecular Weight: 241.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8F5NO |

|---|---|

| Molecular Weight | 241.16 g/mol |

| IUPAC Name | 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C9H8F5NO/c10-7(11)4-16-6-3-1-2-5(8(6)15)9(12,13)14/h1-3,7H,4,15H2 |

| Standard InChI Key | BDPKEBXSZODDOE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)OCC(F)F)N)C(F)(F)F |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)aniline, reflects its substitution pattern:

-

A trifluoromethyl group (-CF₃) at the 6-position of the benzene ring.

-

A 2,2-difluoroethoxy group (-OCH₂CF₂) at the 2-position.

-

An amine (-NH₂) at the 1-position.

The canonical SMILES string C1=CC(=C(C(=C1)OCC(F)F)N)C(F)(F)F and InChIKey BDPKEBXSZODDOE-UHFFFAOYSA-N confirm this arrangement.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈F₅NO | |

| Molecular Weight | 241.16 g/mol | |

| Boiling/Melting Point | Not reported | – |

| LogP (Lipophilicity) | Estimated >2 (highly lipophilic) | – |

Comparative Structural Analysis

Compared to simpler fluorinated anilines like 2-(2,2-difluoroethoxy)aniline (C₈H₉F₂NO, MW 173.16 g/mol) , the addition of the trifluoromethyl group in 2-(2,2-difluoro-ethoxy)-6-trifluoromethyl-aniline significantly alters its electronic and steric profile. The -CF₃ group is a strong electron-withdrawing moiety, while the -OCH₂CF₂ group introduces conformational flexibility and further electron deficiency.

Synthesis and Manufacturing

Proposed Synthetic Routes

While no direct synthesis of 2-(2,2-difluoro-ethoxy)-6-trifluoromethyl-aniline is documented, analogous methods from patent literature provide plausible pathways. A key patent (CN112939818A) outlines a multi-step synthesis for 2-(2,2-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride, which shares structural similarities. Adapting this approach:

-

Halogenation and Nitro Reduction:

-

Diazotization and Etherification:

Table 2: Critical Reaction Steps and Yields (Adapted from )

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Halogenation | H₂SO₄, X₂ (X = Cl, Br) | 85–90% |

| Nitro Reduction | H₂/Pd-C, EtOH | 92% |

| Etherification | 2,2-Difluoroethanol, NaNH₂ | 84–91% |

Challenges in Synthesis

-

Fluorine Reactivity: The strong C-F bonds necessitate harsh conditions, risking decomposition.

-

Regioselectivity: Ensuring correct substitution on the aromatic ring requires precise temperature and catalyst control .

Physicochemical Properties

Stability and Reactivity

The compound’s stability derives from:

-

Electron-Withdrawing Effects: The -CF₃ and -OCH₂CF₂ groups deactivate the benzene ring, reducing susceptibility to electrophilic attack.

-

Hydrophobicity: Fluorine atoms enhance lipid solubility, as evidenced by its estimated LogP >2.

Spectroscopic Data

Though experimental spectra are unavailable, predictions can be made:

-

¹⁹F NMR: Expected signals at δ -70 to -80 ppm (CF₃) and δ -120 to -130 ppm (CF₂).

-

IR Spectroscopy: Strong C-F stretches near 1100–1250 cm⁻¹.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume